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Compound of Interest

Compound Name: Adipic acid-d8

Cat. No.: B3044178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). Adipic acid-d8 is a stable isotope-
labeled version of adipic acid, a dicarboxylic acid of significant industrial importance, primarily
as a precursor in the production of nylon. In the pharmaceutical and drug development sectors,
deuterated compounds like Adipic acid-d8 are invaluable as internal standards for quantitative
analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
This guide will detail the expected spectroscopic data based on the principles of isotopic
substitution and available data for the non-deuterated analogue, along with a plausible

synthetic route.

Synthesis of Adipic Acid-d8

The synthesis of Adipic acid-d8 can be achieved through the oxidation of a deuterated
precursor, such as cyclohexene-d8. This approach mirrors established methods for the
synthesis of adipic acid from cyclohexene.[2] A common and effective method involves
oxidative cleavage of the double bond using a strong oxidizing agent in the presence of a
catalyst.

A plausible synthetic workflow is outlined below:
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Caption: Synthetic workflow for Adipic acid-d8.

Experimental Protocol: Synthesis of Adipic Acid-d8

This protocol is adapted from established procedures for the synthesis of adipic acid.[2][3]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine
cyclohexene-d10, a phase transfer catalyst (e.g., Aliquat 336), and an aqueous solution of
the oxidizing agent (e.g., potassium permanganate).

o Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can
be monitored by the disappearance of the purple color of the permanganate.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the
reaction by adding a suitable reagent (e.g., sodium bisulfite) to destroy any excess oxidizing
agent.

o Extraction: Acidify the mixture with a mineral acid (e.g., HCI) and extract the product into an
organic solvent (e.g., ethyl acetate).
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 Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
recrystallization from hot water to yield pure Adipic acid-d8.

Spectroscopic Data

Due to its primary application as an internal standard, detailed experimental spectra for Adipic
acid-d8 are not widely published. However, the expected spectroscopic characteristics can be
reliably predicted based on the well-documented spectra of unlabeled adipic acid and the
known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (2H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in
standard *H NMR spectroscopy. The primary effect of deuteration on the NMR spectra of
Adipic acid-d8 will be the absence of signals corresponding to the deuterated methylene
protons.

1H NMR Spectroscopy

In a protic solvent, the only observable signal in the *H NMR spectrum of Adipic acid-d8 will

be that of the two carboxylic acid protons. In an aprotic deuterated solvent like DMSO-ds, this
signal would appear as a broad singlet at approximately 12 ppm.[4] The signals for the a- and
B-methylene protons, typically seen around 2.21 ppm and 1.51 ppm respectively in unlabeled
adipic acid, will be absent.[4]

13C NMR Spectroscopy

The 13C NMR spectrum of Adipic acid-d8 is expected to be very similar to that of unlabeled
adipic acid. The chemical shifts of the carbonyl and methylene carbons are not significantly
affected by the presence of deuterium on adjacent carbons. The primary difference will be the
splitting of the methylene carbon signals into multiplets due to C-D coupling and the absence of
proton coupling.
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Assignment Expected Chemical Shift (ppm) in D20
C=0 ~181

0a-CD2 ~35

B-CD: ~25

Note: The chemical shifts are based on predicted and experimental data for unlabeled adipic
acid.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of Adipic acid-d8 will exhibit characteristic absorptions for the carboxylic acid
functional group, along with the distinct vibrations of C-D bonds, which occur at lower
frequencies than C-H bonds due to the heavier mass of deuterium.

i ] Expected Wavenumber o
Vibrational Mode ( 1 Description
cm-

Broad, characteristic of

O-H stretch 3300-2500 ] o
carboxylic acid dimer
C-D stretch 2200-2100 Weaker than C-H stretch
Strong, characteristic of
C=0 stretch ~1700 ] ]
carboxylic acid
Scissoring and wagging
C-D bend ~1100-900
modes
C-O stretch ~1300 Coupled with O-H bend
O-H bend ~920 Broad, out-of-plane bend

Note: The expected wavenumbers are based on typical ranges for functional groups and the
predicted isotopic shift from the spectrum of unlabeled adipic acid.[7][8]

Mass Spectrometry (MS)
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In mass spectrometry, the molecular weight of Adipic acid-d8 is 154.19 g/mol , which is 8
mass units higher than that of unlabeled adipic acid (146.14 g/mol ).[9] This mass shift is a key
feature used in its application as an internal standard.

Electron lonization (El) Mass Spectrometry

The fragmentation pattern of Adipic acid-d8 under EIl conditions is expected to be analogous
to that of adipic acid, with the corresponding fragments shifted by the appropriate number of

deuterium atoms.

m/z (Adipic Acid) m/z (Adipic Acid-d8) Possible Fragment
146 154 M]*

128 136 [M - H20]*

100 106 [M - H20 - COJ*

87 92 [M - COOH - H20]*
55 58 [CaH7]* / [CaD3Ha]*

Note: The fragmentation data for adipic acid is taken from publicly available databases.[10] The
m/z values for Adipic acid-d8 are predicted based on these data.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data for Adipic acid-d8 follows a logical workflow to
confirm its identity and purity.
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Caption: Logical workflow for structural confirmation.

Conclusion

Adipic acid-d8 is a crucial tool for quantitative analysis in various scientific disciplines. While
direct experimental spectroscopic data is not readily available in the public domain, a
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comprehensive understanding of its expected spectroscopic characteristics can be derived
from the well-established data of its non-deuterated counterpart and the fundamental principles
of isotopic labeling. This guide provides the necessary information for researchers, scientists,
and drug development professionals to effectively utilize and characterize Adipic acid-d8 in
their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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